![molecular formula C8H11ClN2O2 B047559 Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 119169-63-0](/img/structure/B47559.png)
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by the presence of an ethyl carboxylate group and chloro and dimethyl substitutions on the pyrazole ring. It is of interest in the field of organic and medicinal chemistry due to its structural features, which allow for various chemical reactions and potential applications in synthesizing pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, often involves cyclocondensation reactions of hydrazines with diketones or keto-esters under various conditions. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by 1H NMR and mass spectral analysis, and confirmed by single crystal X-ray diffraction studies (Achutha et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, with substituents affecting the overall molecular geometry and stability. For example, the structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, determined by X-ray diffraction, highlights the planarity of the pyrazole ring and the impact of substituents on the molecule's three-dimensional configuration (Minga, 2005).
Scientific Research Applications
Synthesis and Biological Activity
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a compound that belongs to the pyrazole class, which is known for its significant role in medicinal chemistry due to its wide array of biological activities. The pyrazole moiety is considered a pharmacophore, meaning it is a part of molecules that is responsible for their biological action. Pyrazoles, including derivatives similar to this compound, are extensively used as synthons in organic synthesis and have been identified in compounds exhibiting anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties (Dar & Shamsuzzaman, 2015). The success of pyrazole COX-2 inhibitors underlines the importance of this heterocycle in drug discovery, providing a template for combinatorial and medicinal chemistry.
Heterocyclic Synthesis
This compound's structural framework allows it to serve as a building block for the synthesis of a wide range of heterocyclic compounds. For example, derivatives have been used to create pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting its versatility in the synthesis of heterocycles. The unique reactivity of related compounds offers mild reaction conditions for generating various classes of heterocycles and dyes from a broad array of precursors, demonstrating the compound's potential in synthetic organic chemistry (Gomaa & Ali, 2020).
Electrochemical Applications
Beyond its utility in organic synthesis and drug design, compounds within the same class as this compound have found applications in electrochemical technologies. For instance, the study of ionic liquids, which can include pyrazole derivatives, has led to advancements in electroplating and energy storage technologies. These developments are partly due to the easy handling and diverse applications of haloaluminate room-temperature ionic liquids (RTILs) and mixtures, which can be related to the chemical versatility provided by pyrazole derivatives (Tsuda, Stafford, & Hussey, 2017).
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that forms the core of many biologically active compounds . .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, but the exact interactions between this compound and its potential targets remain to be elucidated .
Pharmacokinetics
The compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water This suggests that the compound may have limited bioavailability if administered orally
Result of Action
The molecular and cellular effects of this compound are currently unknown. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could potentially have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound. The compound is stable under normal temperature and pressure . .
properties
IUPAC Name |
ethyl 4-chloro-2,5-dimethylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGOQOITFUZNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560625 |
Source
|
Record name | Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119169-63-0 |
Source
|
Record name | Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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